molecular formula C24H18F3N3O4S B2505943 ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-45-3

ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2505943
CAS No.: 851948-45-3
M. Wt: 501.48
InChI Key: DVQFMUJKEDEXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an ester, amide, and thieno[3,4-d]pyridazine moiety, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the ester and amide functionalities. Common synthetic routes include:

    Cyclization Reactions: Formation of the thieno[3,4-d]pyridazine ring through cyclization of appropriate precursors.

    Esterification: Introduction of the ethyl ester group using reagents like ethyl chloroformate.

    Amidation: Formation of the amide bond with 2-(trifluoromethyl)benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate: Shares structural similarities but differs in the core heterocyclic ring.

    2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Another compound with a trifluoromethylphenyl group but different functional groups and core structure.

Uniqueness

Ethyl 3-(4-methylphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and the thieno[3,4-d]pyridazine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-16-12-35-21(28-20(31)15-6-4-5-7-17(15)24(25,26)27)18(16)22(32)30(29-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQFMUJKEDEXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.